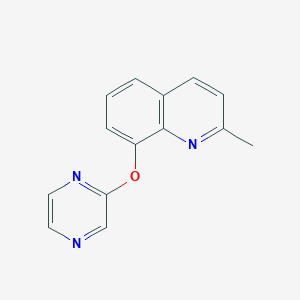
2-Methyl-8-pyrazin-2-yloxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-8-pyrazin-2-yloxyquinoline (MPQ) is a chemical compound with a complex structure that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-Methyl-8-pyrazin-2-yloxyquinoline in cancer cells is not fully understood. However, it is believed that 2-Methyl-8-pyrazin-2-yloxyquinoline acts by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of topoisomerase II, 2-Methyl-8-pyrazin-2-yloxyquinoline can prevent the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects
2-Methyl-8-pyrazin-2-yloxyquinoline has been found to have a range of biochemical and physiological effects. In addition to its antitumor activity, 2-Methyl-8-pyrazin-2-yloxyquinoline has also been shown to exhibit antimicrobial activity against various bacteria and fungi. Furthermore, 2-Methyl-8-pyrazin-2-yloxyquinoline has been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-Methyl-8-pyrazin-2-yloxyquinoline for lab experiments is its relatively simple synthesis method. Furthermore, 2-Methyl-8-pyrazin-2-yloxyquinoline is stable under a wide range of conditions, which makes it easy to handle and store. However, one of the limitations of 2-Methyl-8-pyrazin-2-yloxyquinoline is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-Methyl-8-pyrazin-2-yloxyquinoline. One area of interest is the development of more efficient synthesis methods that can produce 2-Methyl-8-pyrazin-2-yloxyquinoline in larger quantities. Another area of interest is the investigation of the mechanism of action of 2-Methyl-8-pyrazin-2-yloxyquinoline in cancer cells. Furthermore, there is a need for more studies to evaluate the safety and efficacy of 2-Methyl-8-pyrazin-2-yloxyquinoline in vivo, which could pave the way for its use as a potential anticancer drug. Finally, the potential applications of 2-Methyl-8-pyrazin-2-yloxyquinoline in other fields, such as materials science and environmental science, should also be explored.
Conclusion
In conclusion, 2-Methyl-8-pyrazin-2-yloxyquinoline is a complex chemical compound that has shown promising applications in various fields, particularly in medicinal chemistry. Its antitumor activity, antimicrobial activity, and antioxidant properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in vivo. With further research, 2-Methyl-8-pyrazin-2-yloxyquinoline could potentially be developed into a useful drug for the treatment of cancer and other diseases.
Métodos De Síntesis
2-Methyl-8-pyrazin-2-yloxyquinoline can be synthesized through a multistep reaction process. The first step involves the condensation of 2-methylquinoline with pyrazine-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then treated with an alkali metal carbonate to yield 2-Methyl-8-pyrazin-2-yloxyquinoline.
Aplicaciones Científicas De Investigación
2-Methyl-8-pyrazin-2-yloxyquinoline has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry, where 2-Methyl-8-pyrazin-2-yloxyquinoline has been found to exhibit potent antitumor activity. Studies have shown that 2-Methyl-8-pyrazin-2-yloxyquinoline can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
2-methyl-8-pyrazin-2-yloxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-10-5-6-11-3-2-4-12(14(11)17-10)18-13-9-15-7-8-16-13/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQKEIVIKRZLKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC3=NC=CN=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-8-pyrazin-2-yloxyquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[[2-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]phenyl]acetic acid](/img/structure/B7471354.png)
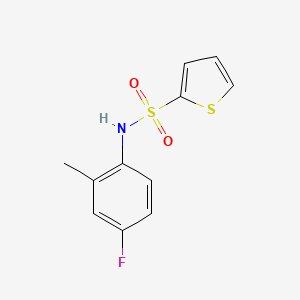
![1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide](/img/structure/B7471365.png)
![3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid](/img/structure/B7471370.png)
![Methyl 2-methyl-5-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]furan-3-carboxylate](/img/structure/B7471373.png)
![3-[(2-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7471378.png)
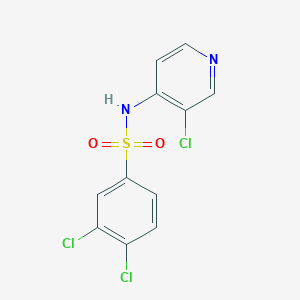
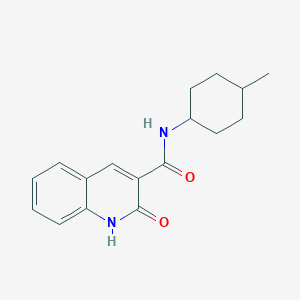
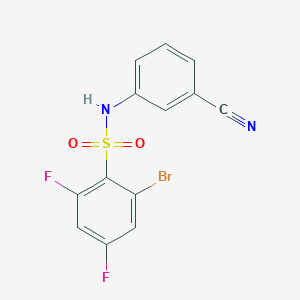
![(2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7471417.png)
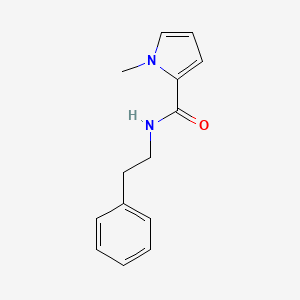
![2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-1-(7-ethyl-1H-indol-3-yl)ethanone](/img/structure/B7471429.png)
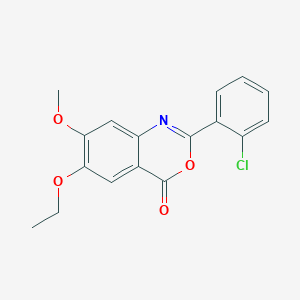
![2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one](/img/structure/B7471443.png)